REACTION_CXSMILES
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C(N(CC)CC)C.[Br:8][C:9]1[N:10]=[C:11]([C:30]#[CH:31])[C:12]([N:15](C(OC(C)(C)C)=O)C(=O)OC(C)(C)C)=[N:13][CH:14]=1.[Cl:32][CH2:33][C:34]1[CH:43]=[CH:42][C:37]([C:38](Cl)=[N:39][OH:40])=[CH:36][CH:35]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Br:8][C:9]1[N:10]=[C:11]([C:30]2[O:40][N:39]=[C:38]([C:37]3[CH:42]=[CH:43][C:34]([CH2:33][Cl:32])=[CH:35][CH:36]=3)[CH:31]=2)[C:12]([NH2:15])=[N:13][CH:14]=1
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Name
|
|
Quantity
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455 μL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1000 mg
|
Type
|
reactant
|
Smiles
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BrC=1N=C(C(=NC1)N(C(OC(C)(C)C)=O)C(=O)OC(C)(C)C)C#C
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Name
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4-(chloromethyl)-N-hydroxy-benzimidoyl chloride
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Quantity
|
563.6 mg
|
Type
|
reactant
|
Smiles
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ClCC1=CC=C(C(=NO)Cl)C=C1
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Name
|
|
Quantity
|
7.092 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at RT overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between DCM and water
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Type
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EXTRACTION
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Details
|
The combined organic extract
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding an oil that
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Type
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STIRRING
|
Details
|
the mixture was stirred at RT for 15 min
|
Duration
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15 min
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC=1N=C(C(=NC1)N)C1=CC(=NO1)C1=CC=C(C=C1)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |